3-Amino-5-isopropoxy-benzoic acid
Overview
Description
3-Amino-5-isopropoxy-benzoic acid is an organic compound with a molecular formula of C10H13NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position and an isopropoxy group at the 5-position
Mechanism of Action
Target of Action
Similar compounds such as aminosalicylic acid have been found to target mycobacterium tuberculosis .
Mode of Action
Aminosalicylic acid, a compound with a similar structure, has been reported to inhibit folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
It’s worth noting that similar compounds like aminosalicylic acid have been found to inhibit the synthesis of folic acid , which is crucial for the survival and growth of certain bacteria.
Pharmacokinetics
Similar compounds like benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Compounds with similar structures have been found to exhibit antioxidant properties .
Action Environment
It’s worth noting that the stability of similar compounds, such as boronic esters, can be influenced by factors like air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-isopropoxy-benzoic acid typically involves the introduction of the amino and isopropoxy groups onto a benzoic acid core. One common method involves the nitration of 5-isopropoxy-benzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of concentrated sulfuric acid for nitration and hydrogenation catalysts for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-isopropoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various alkoxy derivatives.
Scientific Research Applications
3-Amino-5-isopropoxy-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methoxy-benzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
3-Amino-5-ethoxy-benzoic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-Amino-5-butoxy-benzoic acid: Similar structure but with a butoxy group instead of an isopropoxy group.
Uniqueness
3-Amino-5-isopropoxy-benzoic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity differently compared to its methoxy, ethoxy, and butoxy analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-amino-5-propan-2-yloxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,11H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPORCBDUVPPHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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